molecular formula C7H18Cl2N2 B1464996 (Cyclohexylmethyl)hydrazine dihydrochloride CAS No. 1177319-00-4

(Cyclohexylmethyl)hydrazine dihydrochloride

Cat. No. B1464996
CAS RN: 1177319-00-4
M. Wt: 201.13 g/mol
InChI Key: UNFWEMVEIFYVLW-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)hydrazine dihydrochloride is a chemical compound with the CAS Number: 1177319-00-4 . It has a molecular weight of 201.14 . The IUPAC name for this compound is 1-(cyclohexylmethyl)hydrazine dihydrochloride .


Molecular Structure Analysis

The InChI code for (Cyclohexylmethyl)hydrazine dihydrochloride is 1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

(Cyclohexylmethyl)hydrazine dihydrochloride has a molecular formula of C7H18Cl2N2 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Detection and Imaging in Biological and Environmental Sciences

(Zhang et al., 2015) explored the use of a near-infrared (NIR) fluorescence probe for hydrazine, demonstrating its application in bioimaging. This probe shows high selectivity and sensitivity for detecting hydrazine in biological contexts, including live mouse and human tissue samples like liver, lung, kidney, heart, and spleen.

Environmental Monitoring

A ratiometric fluorescent probe for detecting hydrazine in environmental water systems was developed by (Zhu et al., 2019). This probe can sensitively sense hydrazine and has been used to quantitatively determine hydrazine levels in environmental water systems.

Synthesis of Chemical Compounds

(Qian, 2007) discussed the synthesis of 3,5-diamino-1,2,4-triazole using hydrazine dihydrochloride. This synthesis process has implications in the production of various chemical compounds.

Pharmaceutical Research

Research by (Kucukoglu et al., 2014) involved the synthesis of N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, exploring their cytotoxicity against human hepatoma and breast cancer cells. This indicates potential applications in cancer research and drug development.

Safety And Hazards

(Cyclohexylmethyl)hydrazine dihydrochloride is classified as having acute toxicity, oral (Category 4), H302 . This means it is harmful if swallowed. It is used for research purposes and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

cyclohexylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFWEMVEIFYVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656402
Record name (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)hydrazine dihydrochloride

CAS RN

1177319-00-4
Record name (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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